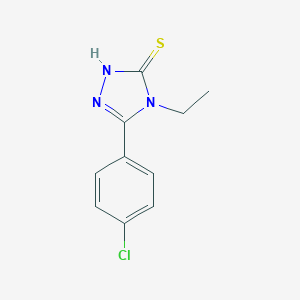

5-(4-chlorophényl)-4-éthyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

“5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a thiol (-SH) group, an ethyl group (-CH2CH3), and a 4-chlorophenyl group attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 4-chlorophenyl-1,2,4-triazole with an ethyl halide in the presence of a base to form the ethyl-substituted triazole. The thiol group could then be introduced through a suitable sulfur-containing reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the thiol group, the ethyl group, and the 4-chlorophenyl group. The exact geometry would depend on the specific arrangement of these groups around the triazole ring .Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound could potentially undergo a variety of chemical reactions. The thiol group could be oxidized to form a disulfide bond or react with bases to form thiolate anions. The triazole ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiol group could make it somewhat polar, and the aromatic 4-chlorophenyl group could contribute to its lipophilicity .Applications De Recherche Scientifique

Médicament antiviral

Les dérivés du 1,2,4-triazole comme la ribavirine sont utilisés comme médicaments antiviraux pour traiter diverses maladies virales, notamment l'infection par le virus respiratoire syncytial et l'hépatite C. Des études récentes ont également confirmé l'application de la ribavirine comme traitement de la COVID-19 .

Traitement antifongique

Des composés avec un noyau de 1,2,4-triazole, comme le voriconazole, sont utilisés pour traiter les infections fongiques graves .

Agents antibactériens

Le noyau de 1,2,4-triazole est incorporé dans divers agents antibactériens utilisés en thérapie clinique .

Détection de marqueurs d'ADN

Le 1H-1,2,4-triazole-3-thiol a été utilisé dans des études pour concevoir des sondes permettant une détection rapide et précise des marqueurs d'ADN .

Études de découverte de médicaments

Les échafaudages contenant du triazole sont présents dans les produits pharmaceutiques et les composés biologiquement importants utilisés dans la découverte de médicaments contre les cellules cancéreuses, les microbes et diverses maladies .

Activités antimicrobiennes

Les dérivés du triazole ont été étudiés pour leurs activités antimicrobiennes et ont trouvé des applications dans le développement de médicaments .

Mécanisme D'action

Target of Action

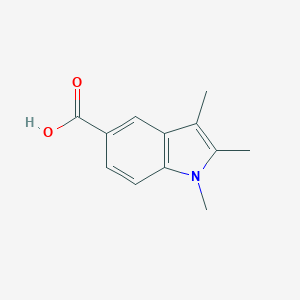

It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate . This disruption leads to cellular death and ultimately organism mortality .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

For example, some compounds have shown low oral bioavailability in rats but high oral bioavailability in dogs .

Result of Action

Compounds with similar structures have been found to have potent antileishmanial and antimalarial activities .

Avantages Et Limitations Des Expériences En Laboratoire

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several advantages and limitations when used in laboratory experiments. One advantage is that 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is relatively stable and has a relatively long shelf life, making it an ideal choice for long-term experiments. On the other hand, 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be toxic in high doses, making it important for researchers to take proper safety precautions when handling it.

Orientations Futures

There are several potential future directions for the research of 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. For example, further research could be conducted to elucidate the exact mechanism of action of 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and its effects on different enzymes. In addition, further research could be conducted to investigate the potential therapeutic applications of 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, such as its use in the treatment of diseases caused by oxidative stress. Finally, further research could be conducted to investigate the potential environmental applications of 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, such as its use in the detoxification of environmental pollutants.

Méthodes De Synthèse

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods, but one of the most common and efficient methods is the reaction of 4-chlorophenyl-4-ethyl-1,2,4-triazole with thiourea. This reaction is carried out in an aqueous solution of sodium hydroxide, and the product is then purified by recrystallization. Other methods of synthesis include the reaction of 4-chlorophenyl-4-ethyl-1,2,4-triazole with thiophosgene, or the reaction of 4-chlorophenyl-4-ethyl-1,2,4-triazole with thiourea in the presence of an acid catalyst.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAZNRFBIAFEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352446 | |

| Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26131-64-6 | |

| Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26131-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)